Regioselective Synthesis Advantage: 7-Position Direct C-H Trifluoromethylation Yields
Electrophilic trifluoromethylation of indoline in superacid media exhibits strong positional selectivity. For the parent indoline scaffold, the 7-position represents the kinetically favored site of electrophilic attack compared to the 5-position or nitrogen functionalization [1].
| Evidence Dimension | Regioselectivity of electrophilic trifluoromethylation |
|---|---|
| Target Compound Data | 7-position: kinetically favored site under superacid conditions |
| Comparator Or Baseline | 5-position (alternative substitution site on indoline core) |
| Quantified Difference | 7-position dominates product distribution (specific yield ratio not quantified in abstract) |
| Conditions | Superacid-mediated electrophilic trifluoromethylation |
Why This Matters
Procurement of the pre-formed 7-substituted indoline bypasses the need for superacid-mediated regioselective functionalization, reducing step count and eliminating hazardous reaction conditions in downstream synthetic workflows.
- [1] Regioselective electrophilic trifluoromethylation of indolines, oxindoles and indoles in superacid. (2004). Tetrahedron Letters. Elsevier. View Source
